Piperidine-4-carboxamide (P4C) Pharmacophore Validated for DNA Gyrase Inhibition: Class-Level Evidence with Quantified Comparator MMV688844
The P4C chemotype, of which 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxamide is a structural member, has been mechanistically validated as a DNA gyrase inhibitor class. The prototypical P4C MMV688844 (1-[2-(4-chlorophenyl)ethyl]-N-(6-methoxy-1,5-naphthyridin-4-yl)piperidine-4-carboxamide) inhibits recombinant M. abscessus DNA gyrase with an IC50 of 2 μM and shows bactericidal activity against M. abscessus bamboo strain with a MIC50 of 12 μM [1]. A more potent analog reported in the same study demonstrated improved activity, and spontaneous resistance mutations mapped exclusively to gyrA and gyrB, confirming on-target mechanism [1]. While the specific target compound has not been individually profiled in this assay, its P4C core and quinazoline scaffold are consistent with the pharmacophore requirements established by the SAR study of Beuchel et al., which demonstrated that modifications to the piperidine-carboxamide moiety directly modulate both gyrase inhibition and antibacterial potency [2]. Procurement of this compound enables head-to-head SAR expansion within the validated P4C series.
| Evidence Dimension | DNA gyrase inhibitory activity (biochemical IC50) |
|---|---|
| Target Compound Data | Not yet reported in public domain for this specific compound; harbours the P4C pharmacophore required for activity |
| Comparator Or Baseline | MMV688844: DNA gyrase IC50 = 2 μM; MIC50 (M. abscessus bamboo) = 12 μM [1] |
| Quantified Difference | Cannot be calculated; class-level inference only |
| Conditions | Recombinant M. abscessus DNA gyrase supercoiling assay; M. abscessus bamboo strain whole-cell assay [1] |
Why This Matters
The P4C class is one of few mechanistically distinct DNA gyrase inhibitor chemotypes that retain activity against multidrug-resistant M. abscessus, making any member of this class a high-value starting point for lead optimisation.
- [1] Negatu DA, Beuchel A, Madani A, et al. Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus. Antimicrob Agents Chemother. 2021;65(8):e0067621. doi:10.1128/AAC.00676-21. View Source
- [2] Beuchel A, Robaa D, Negatu DA, et al. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. ACS Med Chem Lett. 2022;13(3):417-427. doi:10.1021/acsmedchemlett.1c00649. View Source
